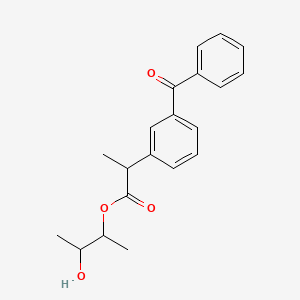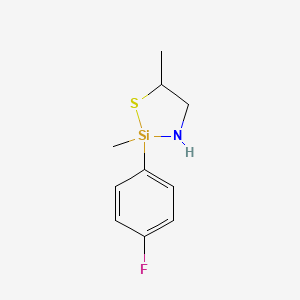
2,5-Dimethyl-2-(p-fluorophenyl)-1-thia-3-aza-2-silacyclopentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-fluorophenyl)-2,5-dimethyl-1,3,2-thiazasilolidine is a heterocyclic compound that contains a thiazolidine ring with a silicon atom incorporated into its structure The presence of the fluorophenyl group and the dimethyl substituents adds to its unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-2,5-dimethyl-1,3,2-thiazasilolidine typically involves the reaction of 4-fluoroaniline with a suitable silicon-containing reagent under controlled conditions. One common method involves the use of chlorosilanes in the presence of a base to facilitate the formation of the thiazasilolidine ring. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-fluorophenyl)-2,5-dimethyl-1,3,2-thiazasilolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and thioether derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Applications De Recherche Scientifique
2-(4-fluorophenyl)-2,5-dimethyl-1,3,2-thiazasilolidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 2-(4-fluorophenyl)-2,5-dimethyl-1,3,2-thiazasilolidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the fluorophenyl group enhances its binding affinity and specificity towards certain targets, making it a valuable compound for drug development and other applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-fluorophenyl)-2,5-dimethyl-1,3,2-thiazolidine: Lacks the silicon atom, resulting in different chemical properties.
2-(4-chlorophenyl)-2,5-dimethyl-1,3,2-thiazasilolidine: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and biological activity.
2-(4-fluorophenyl)-2,5-dimethyl-1,3,2-oxasilolidine: Contains an oxygen atom instead of sulfur, affecting its chemical behavior and applications.
Uniqueness
2-(4-fluorophenyl)-2,5-dimethyl-1,3,2-thiazasilolidine is unique due to the incorporation of a silicon atom into the thiazolidine ring, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
84260-41-3 |
|---|---|
Formule moléculaire |
C10H14FNSSi |
Poids moléculaire |
227.38 g/mol |
Nom IUPAC |
2-(4-fluorophenyl)-2,5-dimethyl-1,3,2-thiazasilolidine |
InChI |
InChI=1S/C10H14FNSSi/c1-8-7-12-14(2,13-8)10-5-3-9(11)4-6-10/h3-6,8,12H,7H2,1-2H3 |
Clé InChI |
ULYICBKKCJNDJZ-UHFFFAOYSA-N |
SMILES canonique |
CC1CN[Si](S1)(C)C2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


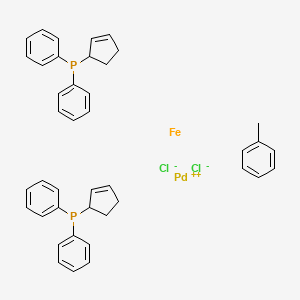
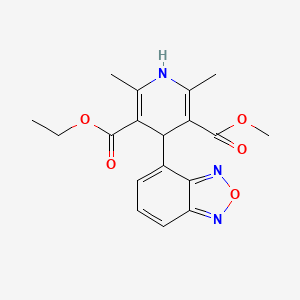
![[(8S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl] heptanoate](/img/structure/B13408674.png)
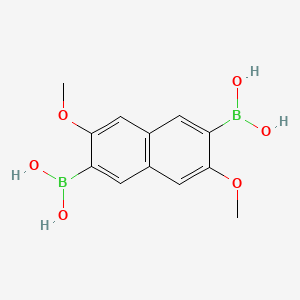
![hexapotassium;[(2R,3R,4S,5R,6R)-2-[(2S,3S,4R,5R)-3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-sulfonatooxyoxan-4-yl] sulfate](/img/structure/B13408683.png)

![[4-(2-Formylbenzyloxy)-3-iodophenyl]acetic Acid Methyl Ester](/img/structure/B13408702.png)
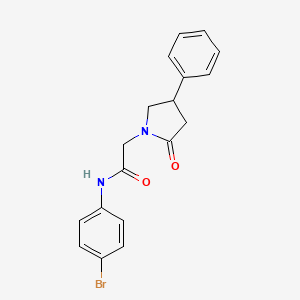
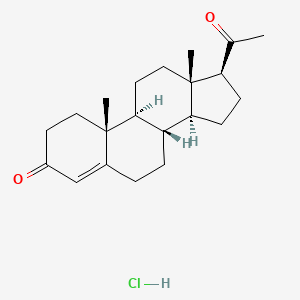
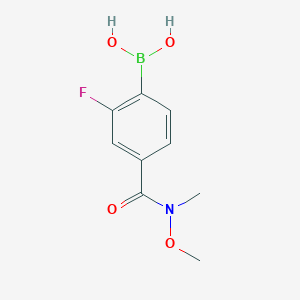
![5-((4-[3-(2-Thienyl)-1,2,4-oxadiazol-5-YL]piperidin-1-YL)carbonyl)-2-(trifluoromethyl)pyridine](/img/structure/B13408739.png)
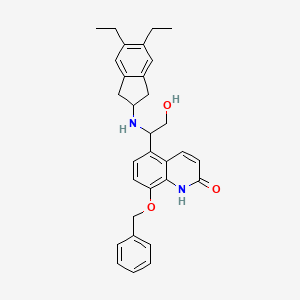
![Trisodium 2-[[6-[(5-chloro-2,6-difluoropyrimidin-4-YL)amino]-1-hydroxy-3-sulphonato-2-naphthyl]azo]toluene-3,5-disulphonate](/img/structure/B13408754.png)
